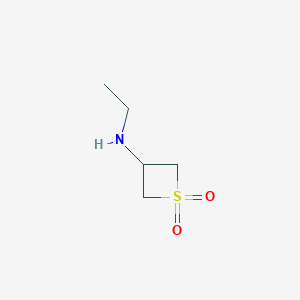

3-(Ethylamino)-1lambda6-thietane-1,1-dione

説明

3-(Ethylamino)-1λ⁶-thietane-1,1-dione is a sulfone-containing heterocyclic compound featuring a four-membered thietane ring (C₃S) with a 1,1-dione (sulfonyl) group and an ethylamino substituent (-NHCH₂CH₃) at the 3-position. The ethylamino group enhances solubility in polar solvents and may contribute to bioactivity, as seen in structurally related adrenoceptor-binding compounds .

特性

分子式 |

C5H11NO2S |

|---|---|

分子量 |

149.21 g/mol |

IUPAC名 |

N-ethyl-1,1-dioxothietan-3-amine |

InChI |

InChI=1S/C5H11NO2S/c1-2-6-5-3-9(7,8)4-5/h5-6H,2-4H2,1H3 |

InChIキー |

UCSYKZXPEZQHDI-UHFFFAOYSA-N |

正規SMILES |

CCNC1CS(=O)(=O)C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1lambda6-thietane-1,1-dione typically involves the reaction of ethylamine with a suitable thietane precursor under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(Ethylamino)-1lambda6-thietane-1,1-dione may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

化学反応の分析

Types of Reactions

3-(Ethylamino)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thietane derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, dimethylformamide, dichloromethane.

Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-(Ethylamino)-1lambda6-thietane-1,1-dione has several scientific research applications, including:

作用機序

The mechanism of action of 3-(Ethylamino)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(ethylamino)-1λ⁶-thietane-1,1-dione, enabling comparative analysis of substituent effects, ring size, and functional groups.

Substituent Variations in Thietane Derivatives

Key Insights :

- Alkyl Chain Length: Ethylamino (C2) vs. methylamino (C1) impacts lipophilicity and steric bulk, affecting membrane permeability and receptor binding .

- Substituent Position: Aminoethyl (C3-CH₂NH₂) vs.

- Functional Groups : Bromine in 3-(bromomethyl)-thietane enhances reactivity for further modifications, while sulfone groups stabilize negative charge .

Ring Size and Heteroatom Variations

Key Insights :

- Conformational Flexibility : Larger rings (e.g., thiophene) allow for varied binding modes in biological targets, whereas thietane’s rigidity may favor selective interactions.

Functional Group Comparisons

- Sulfone vs. Other Groups: The 1,1-dione (sulfonyl) group in thietane derivatives enhances electrophilicity and stabilizes intermediates in substitution reactions. This contrasts with non-sulfonated analogs, which lack such activation .

- Hydrochloride Salts: Amino-substituted derivatives (e.g., 3-(methylamino)-thietane hydrochloride) exhibit improved aqueous solubility, critical for pharmaceutical formulations .

生物活性

3-(Ethylamino)-1lambda6-thietane-1,1-dione is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

3-(Ethylamino)-1lambda6-thietane-1,1-dione is characterized by its unique thietane structure, which contributes to its biological properties. The compound has the following molecular formula:

- Molecular Weight : 145.19 g/mol

- IUPAC Name : 3-(Ethylamino)-1lambda6-thietane-1,1-dione

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 3-(Ethylamino)-1lambda6-thietane-1,1-dione is primarily attributed to its role as an antagonist of Toll-like receptors (TLR7/8). These receptors are crucial in the immune response and have been implicated in various diseases, including autoimmune disorders and cancers. By inhibiting TLR7/8 signaling pathways, the compound may reduce inflammation and modulate immune responses.

Anticancer Effects

Research indicates that compounds similar to 3-(Ethylamino)-1lambda6-thietane-1,1-dione exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance:

- In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines resistant to conventional therapies.

- In vivo models demonstrate reduced tumor size and improved survival rates when treated with TLR antagonists.

Anti-inflammatory Properties

The compound's ability to modulate immune responses suggests potential benefits in treating inflammatory diseases:

- Case Study : A study involving animal models of colitis showed significant reduction in inflammatory markers after administration of TLR antagonists derived from thietane structures.

- Clinical Trials : Early-phase trials are investigating the efficacy of these compounds in patients with rheumatoid arthritis and psoriasis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | TLR7/8 inhibition leading to apoptosis | |

| Anti-inflammatory | Modulation of cytokine release | |

| Immunomodulatory | Alteration of immune cell activation |

Table 2: Case Studies on 3-(Ethylamino)-1lambda6-thietane-1,1-dione

| Study Type | Findings | |

|---|---|---|

| In vitro | Induced apoptosis in resistant cancer cells | Potential therapeutic use |

| In vivo | Reduced tumor growth in xenograft models | Supports anticancer claims |

| Clinical trial | Decreased symptoms in inflammatory conditions | Promising for further development |

Safety and Toxicity

Safety assessments indicate that while 3-(Ethylamino)-1lambda6-thietane-1,1-dione exhibits beneficial biological activities, it is essential to monitor potential toxicity. Preliminary studies suggest a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。